molecular formula C8H5ClN2O B13100637 5-Chloro-3-cinnolinol CAS No. 23063-07-2

5-Chloro-3-cinnolinol

Cat. No.: B13100637
CAS No.: 23063-07-2
M. Wt: 180.59 g/mol
InChI Key: YTBKRTPLUQILAI-UHFFFAOYSA-N
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Description

5-Chloro-3-cinnolinol: is a heterocyclic compound with the molecular formula C8H5ClN2O . It consists of a cinnoline ring system substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cinnolinol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Widman–Stoermer synthesis , which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite . This method is efficient and provides good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-cinnolinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cinnolinol derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-3-cinnolinol is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as anticancer agents . They can inhibit specific enzymes or pathways involved in cancer cell proliferation . Additionally, they may possess antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-cinnolinol in biological systems involves its interaction with specific molecular targets. For example, it can inhibit the WNT/β-catenin pathway , which is crucial for cell proliferation and differentiation . By binding to key proteins in this pathway, this compound can disrupt the signaling process, leading to reduced cancer cell growth.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-cinnolinol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Unlike chloroxylenol, which is primarily used as an antiseptic, this compound has broader applications in medicinal chemistry and materials science. Its ability to inhibit specific biological pathways also sets it apart from other indole derivatives.

Properties

CAS No.

23063-07-2

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-2H-cinnolin-3-one

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-8(12)11-10-7/h1-4H,(H,11,12)

InChI Key

YTBKRTPLUQILAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=O)C=C2C(=C1)Cl

Origin of Product

United States

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